molecular formula C4H4N4O4 B1642689 2-amino-5-nitro-4,6-pyrimidinedione

2-amino-5-nitro-4,6-pyrimidinedione

Cat. No.: B1642689
M. Wt: 172.1 g/mol
InChI Key: XYRMMMZLSANTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-nitro-4,6-pyrimidinedione (CAS: 301315-87-7) is a nitro-substituted pyrimidine derivative with the molecular formula C₄H₄N₄O₄ and a molar mass of 172.1 g/mol . Key physicochemical properties include:

  • Density: 2.30 ± 0.1 g/cm³ (predicted)
  • pKa: 5.37 ± 0.20 (predicted), indicating moderate acidity . The compound features a pyrimidine core with amino (-NH₂) and nitro (-NO₂) groups at positions 2 and 5, respectively, and ketone groups at positions 4 and 5.

Properties

Molecular Formula

C4H4N4O4

Molecular Weight

172.1 g/mol

IUPAC Name

2-amino-5-nitro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h1H,(H3,5,6,7,9,10)

InChI Key

XYRMMMZLSANTDL-UHFFFAOYSA-N

SMILES

C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-]

Canonical SMILES

C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-nitro-4,6-pyrimidinedione typically involves the nitration of 2-amino-4,6-dihydroxypyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-nitro-4,6-pyrimidinedione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Nucleophiles such as alkyl halides, elevated temperatures.

    Condensation: Aldehydes or ketones, acidic or basic catalysts, reflux conditions.

Major Products Formed

    Reduction: 2,4,6-triaminopyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Condensation: Schiff bases with different substituents.

Scientific Research Applications

2-amino-5-nitro-4,6-pyrimidinedione has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: The compound is used in the development of corrosion inhibitors for metals and alloys, enhancing their durability and resistance to environmental degradation.

    Biological Studies: It is employed in the study of enzyme inhibition and interaction with biological macromolecules.

    Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-amino-5-nitro-4,6-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or modification of biological pathways. The amino group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The pyrimidine scaffold allows diverse substitutions, influencing solubility, stability, and biological activity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
2-Amino-5-nitro-4,6-pyrimidinedione 2-NH₂, 5-NO₂, 4,6=O C₄H₄N₄O₄ 172.1 pKa 5.37; predicted high density
4,6-Dichloro-5-isopropyl-2-aminopyrimidine (B5) 2-NH₂, 5-iPr, 4,6-Cl C₇H₁₀Cl₂N₃ 219.08 White solid; tested for NO inhibition
5-Nitroso-2,4,6-triaminopyrimidine 2,4,6-NH₂, 5-NO C₄H₆N₆O 170.13 Pharmaceutical impurity (Triamterene EP Impurity A)
2-Methyl-4-methylamino-5-nitro-6-pyrimidinone 2-CH₃, 4-NHCH₃, 5-NO₂, 6=O C₆H₈N₄O₃ 184.15 Intermediate in antihypertensive drug synthesis
4-Amino-1,3-dimethyl-2,6-pyrimidinedione 4-NH₂, 1,3-CH₃, 2,6=O C₆H₈N₂O₂ 156.14 Forms Co(II)/Ni(II) complexes with antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups : The 5-nitro group in the target compound enhances electrophilicity compared to 5-alkyl (e.g., B5’s isopropyl) or 5-nitroso (e.g., ) substituents. This may influence reactivity in substitution or coordination reactions.
  • Hydrogen Bonding: Amino and nitro groups in the target compound may promote crystal packing via N–H···O/N interactions, as discussed in hydrogen-bonding analyses (e.g., Etter’s graph set theory in ).

Key Findings :

  • NO Inhibition: Chlorinated analogs (B5–B11) were tested for nitric oxide modulation, but the target compound’s role in such pathways remains unexplored in the evidence .
  • Drug Intermediates: The nitro group in 2-methyl-4-methylamino-5-nitro-6-pyrimidinone is critical for subsequent reduction to amine derivatives in antihypertensive drug synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.